Halquinols

Catalog No.
S572210
CAS No.
8067-69-4
M.F
C27H17Cl4N3O3
M. Wt
573.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halquinols

CAS Number

8067-69-4

Product Name

Halquinols

IUPAC Name

5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol

Molecular Formula

C27H17Cl4N3O3

Molecular Weight

573.2 g/mol

InChI

InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H

InChI Key

XCQBENAYFZFNAR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1

Synonyms

chlorhydroxyquinoline, halquinol, halquinols

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1

Halquinols (CAS 8067-69-4) is a standardized, non-antibiotic antimicrobial mixture consisting primarily of 5,7-dichloroquinolin-8-ol (57–74%), 5-chloroquinolin-8-ol (23–40%), and 7-chloroquinolin-8-ol (≤4%). Unlike traditional systemic antibiotics, this chloro-8-hydroxyquinoline complex functions locally within the gastrointestinal tract by chelating essential metal ions (iron, copper, zinc) required for microbial survival while simultaneously slowing intestinal peristalsis. Its multi-component formulation is engineered for high-volume veterinary and agricultural procurement, offering broad-spectrum efficacy against bacterial, fungal, and protozoal pathogens without contributing to plasmid-mediated antibiotic resistance [1].

Substituting Halquinols with conventional broad-spectrum antibiotics, such as oxytetracycline, compromises modern antibiotic-free production mandates and introduces severe risks of horizontal gene transfer and cross-resistance [1]. Conversely, attempting to substitute Halquinols with closely related 8-hydroxyquinolines like clioquinol introduces unacceptable safety liabilities; clioquinol is prone to systemic absorption and has been directly linked to severe neurotoxicity (subacute myelo-optico-neuropathy or SMON) via systemic zinc chelation [2]. Furthermore, utilizing pure 5,7-dichloroquinolin-8-ol instead of the standardized Halquinol mixture eliminates the established synergistic antimicrobial effects of the controlled multi-component blend and unnecessarily inflates raw material costs, making generic single-molecule substitutions commercially unviable[3].

Antimicrobial Resistance Stability vs. Traditional Antibiotics

Halquinol demonstrates measurable long-term efficacy stability compared to traditional antibiotic growth promoters. Studies on local pathogenic isolates of Escherichia coli and Salmonella gallinarum confirm that Halquinol maintains a stable Minimum Inhibitory Concentration (MIC) of 4 µg/mL, showing no significant resistance development even after widespread use [1]. In contrast, traditional systemic antibiotics like oxytetracycline are highly susceptible to plasmid-mediated resistance . In vitro serial passage models demonstrate that successive exposure to subinhibitory concentrations of Halquinol does not promote cross-resistance to standard antibiotics in E. coli, securing its viability as a long-term antimicrobial [2].

Evidence DimensionMIC Stability and Resistance Development
Target Compound DataHalquinol (Stable MIC at 4 µg/mL; no plasmid-mediated cross-resistance in E. coli)
Comparator Or BaselineOxytetracycline / Traditional Antibiotics (High susceptibility to horizontal gene transfer)
Quantified DifferenceHalquinol maintains baseline MIC without inducing cross-resistance, whereas traditional antibiotics rapidly lose efficacy.
ConditionsIn vitro serial passage and field isolate testing

Procuring Halquinol ensures sustained antimicrobial efficacy and compliance with stringent antibiotic-free farming regulations by eliminating the risk of horizontal gene transfer.

Systemic Absorption and Tissue Residue Profile vs. Systemic Antimicrobials

A critical procurement advantage of Halquinol over systemic antimicrobials is its highly localized mechanism of action. Pharmacokinetic data indicates that more than 95% of administered Halquinol is excreted directly in the feces without entering systemic circulation [1]. This contrasts with traditional systemic antibiotics and iodinated analogs like clioquinol, which are readily absorbed into the bloodstream and accumulate in tissues [2]. Because Halquinol remains concentrated in the gastrointestinal tract, it effectively disrupts microbial cell walls and slows peristalsis locally, ensuring residue-free meat production and eliminating the need for prolonged withdrawal periods prior to processing [3].

Evidence DimensionSystemic Absorption Rate
Target Compound DataHalquinol (<5% systemic absorption; >95% excreted in feces)
Comparator Or BaselineSystemic Antibiotics / Clioquinol (High systemic absorption and tissue accumulation)
Quantified DifferenceHalquinol reduces systemic absorption by >90% compared to systemic alternatives.
ConditionsOral administration in livestock feed (60-600 mg/kg inclusion rates)

Minimal systemic absorption guarantees zero-residue end products, directly addressing regulatory maximum residue limit (MRL) constraints.

Neurotoxicity Avoidance vs. Iodinated Analogs (Clioquinol)

When selecting an 8-hydroxyquinoline derivative, the specific halogenation profile dictates safety and regulatory viability. Halquinol (a chlorinated mixture) is proven safe for continuous gastrointestinal application at standard inclusion rates of 60–600 mg/kg [1]. In contrast, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is heavily restricted due to its propensity to cause subacute myelo-optico-neuropathy (SMON) [2]. The toxicity of clioquinol is driven by its ability to facilitate the systemic absorption of zinc chelates into neural tissues. Halquinol lacks the iodine substitution responsible for this specific neurotoxic pathway, providing the potent metal-chelating antimicrobial benefits of the quinoline class without the severe neurological safety liabilities of its iodinated comparator [3].

Evidence DimensionNeurotoxicity Risk (SMON)
Target Compound DataHalquinol (Chlorinated; no SMON association at standard doses up to 600 mg/kg)
Comparator Or BaselineClioquinol (Iodinated; causes severe neurotoxicity via systemic zinc chelation)
Quantified DifferenceHalquinol eliminates the specific iodine-linked neurotoxic pathway present in clioquinol.
ConditionsSystemic toxicity modeling and historical clinical safety data

Buyers must strictly avoid clioquinol for feed or oral applications due to neurotoxicity; Halquinol provides the required antimicrobial action with a fundamentally safer toxicological profile.

Antibiotic-Free Livestock Feed Formulation

Due to its stable MIC of 4 µg/mL and lack of cross-resistance, Halquinol is the optimal non-antibiotic growth promoter for poultry and swine feed. It replaces traditional systemic antibiotics like oxytetracycline, ensuring compliance with antibiotic-free production standards while actively managing E. coli and Salmonella loads in the gut[1].

Gastrointestinal Peristalsis Control in Veterinary Medicine

Halquinol's localized action (>95% fecal excretion) and direct effect on gastrointestinal smooth muscle make it highly effective for treating wet droppings and post-weaning diarrhea. It slows peristaltic activity, thereby increasing nutrient transit time and absorption without leaving systemic tissue residues [2].

Topical Antimicrobial and Antifungal Preparations

Leveraging its broad-spectrum metal-chelating mechanism and safer toxicity profile compared to clioquinol, Halquinol can be utilized in topical dermatological formulations to treat mixed bacterial and fungal superficial skin infections, avoiding the neurotoxic risks associated with iodinated analogs[3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

572.999452 g/mol

Monoisotopic Mass

571.002402 g/mol

Heavy Atom Count

37

UNII

Z7Z4BX535U

Other CAS

8067-69-4

Dates

Last modified: 04-14-2024

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